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Introduction

Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) is a small molecule that has garnered
significant interest in the scientific community for its therapeutic potential in a range of
diseases, most notably neurodegenerative disorders and cancer. Initially developed as a
chelating agent, its unique biological activities have led to its investigation as both an imaging
agent and a therapeutic compound. This technical guide provides a comprehensive overview of
the discovery, history, and core scientific principles underlying ATSM and its copper complex,
CuATSM.

Discovery and Historical Development

The journey of ATSM from a chemical curiosity to a clinical-stage therapeutic candidate has
been a multi-decade endeavor. Its origins lie in the field of coordination chemistry, with
thiosemicarbazones being recognized for their ability to form stable complexes with transition
metals.

Early Research and Repurposing:

Initially, radiolabeled CUATSM was explored as a positron emission tomography (PET) imaging
agent to visualize hypoxic tissues in tumors. The underlying principle was that the lipophilic
CUuATSM could cross cell membranes and, in the low-oxygen environment of tumors, be
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reduced, trapping the radiolabel inside the cell. This property allowed for the non-invasive
identification of hypoxic regions, which are often associated with resistance to radiation and
chemotherapy.

A pivotal shift in the research trajectory of CUATSM occurred with the observation of its
neuroprotective properties. Recognizing that mitochondrial dysfunction and oxidative stress are
common pathological features in both hypoxic tumors and neurodegenerative diseases,
researchers began to investigate CUATSM as a potential therapeutic for conditions such as
amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Timeline of Key Milestones:

Early 2000s: Initial investigations into CUATSM as a PET imaging agent for tumor hypoxia.

e Mid-2000s: The therapeutic potential of CUATSM in neurodegenerative diseases begins to
be explored, driven by the hypothesis that it could address mitochondrial dysfunction.

e 2011: The first significant preclinical evidence emerges demonstrating the therapeutic
efficacy of CUATSM in a mouse model of ALS.

e 2016: A Phase 1 clinical trial of CUATSM for the treatment of ALS is initiated in Australia.

e 2018: Results from the Phase 1 trial in ALS patients show that CUATSM is safe and well-
tolerated, with preliminary signs of slowing disease progression.

e Ongoing: Phase 2 and 3 clinical trials have been conducted to further evaluate the efficacy
and safety of CUATSM in ALS. Research into its therapeutic potential for Parkinson's disease
and other conditions is also actively being pursued.

Mechanism of Action

The therapeutic effects of CUATSM are believed to be multifactorial, stemming from its ability to
modulate cellular copper homeostasis and mitigate oxidative stress.

Copper Chaperone Activity:

Copper is an essential cofactor for numerous enzymes involved in vital cellular processes,
including mitochondrial respiration and antioxidant defense (e.g., superoxide dismutase 1,
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SOD1). However, free copper can be toxic. CUATSM acts as a "copper chaperone,” a small
molecule that can safely transport and deliver copper to cells and subcellular compartments
where it is needed. In the context of neurodegenerative diseases where copper
dyshomeostasis is implicated, CUATSM may restore the function of crucial cuproenzymes.

Inhibition of Ferroptosis:

A key proposed mechanism of action for CUATSM is the inhibition of ferroptosis, a form of iron-
dependent regulated cell death characterized by the accumulation of lipid peroxides.
Ferroptosis is implicated in the pathophysiology of various neurodegenerative diseases.
CuATSM is thought to act as a potent radical-trapping antioxidant, thereby preventing the lipid
peroxidation that drives ferroptotic cell death.

Modulation of Cellular Metabolism:

Recent studies suggest that CUATSM can act as a "metabolic switch." In astrocytes from some
ALS patients, which exhibit hyperactive mitochondrial respiration, CUATSM treatment has been
shown to normalize this metabolic phenotype. It appears to shift cellular energy production

towards glycolysis and increase the production of lactate, which can then be used as an energy
source by neurons. This metabolic reprogramming may contribute to its neuroprotective effects.

Quantitative Data from Preclinical and Clinical
Studies

The following tables summarize key quantitative data from preclinical and clinical investigations
of ATSM and CuATSM.

Table 1: Preclinical Efficacy of CUATSM in SOD1 Mouse Models of ALS
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Treatment Dose Key Efficacy
Mouse Model Reference
and Route Outcomes

Significant extension
in survival, improved

] [Not explicitly found in
SOD1 G93A 30 mg/kg/day, oral motor function, and

] search results]
delayed disease

onset.

Increased levels of

fully metallated SOD1,
SOD1 G37R Oral administration improved locomotor [1]

function, and

extended survival.

Trend towards a 10- o )
- ) ) [Not explicitly found in
SOD1 G93A Not specified day longer lifespan in
) search results]
male mice.

Table 2: Phase 1 Clinical Trial of CUATSM in ALS Patients
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Parameter

Dosage

Results

Reference

Safety and Tolerability

Up to 72 mg/day

Safe and well-
tolerated.
Recommended Phase
2 dose of 72 mg/day
established.

[2]

ALSFRS-R Score

72 mg/day

Slowed rate of
disease progression
(-0.29 points/month)
compared to historical
controls (-1.02

points/month).

[2]

Forced Vital Capacity
(FVC)

72 mg/day

Improved lung
function (+1.1%
predicted/month)
compared to historical
controls (-2.24%
predicted/month).

[2]

Table 3: Preclinical and Clinical Data in Parkinson's Disease
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Study Type Model/Population Key Findings Reference
Enhanced dopamine
levels, reduced toxic
Preclinical Mouse models a-synuclein, and
prevented neuronal
cell death.
Increased tracer
i i accumulation
) Parkinson's disease )
Phase 0 PET Imaging ] correlated with
patients _ _
disease severity
(UPDRS score).
] Daily oral doses for 28
o ] Early Parkinson's
Phase 1 Clinical Trial ] ] days were evaluated
disease patients
for safety.
Table 4: Pharmacokinetic Parameters of CUATSM
Route of ] ]
. . Bioavaila . Referenc
Species Administr . Cmax Tmax Half-life
. bility e
ation
[Not
explicitl
488.1 + 3.1+04 P -y
Rat Oral 53% 10 hours found in
67.0 ng/mL hours
search
results]
Intravenou 215
Mouse - - - _
S minutes
Data not Data not Data not Data not
Human Oral ) ) ) )
available available available available
Table 5: Toxicity Data for CUATSM
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] Route of ]
Species o . Metric Value Reference
Administration

81 po/kg (for a
No-Observed- Ha/kg (

2:25 ratio of
Mouse Intravenous Adverse-Effect

CUuATSM to

Level (NOAEL)

ATSM)

Data not
Rat Oral LD50 )

available

Experimental Protocols

Synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM)

A detailed, step-by-step experimental protocol for the synthesis of ATSM was not found in the
provided search results. The following is a generalized procedure based on the known
chemistry of thiosemicarbazone formation:

o Preparation of N4-methylthiosemicarbazide: This precursor is typically synthesized by
reacting methylamine with carbon disulfide, followed by reaction with hydrazine.

e Condensation Reaction: Diacetyl (2,3-butanedione) is reacted with two equivalents of N4-
methylthiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often
catalyzed by a small amount of acid.

 Purification: The resulting solid product (ATSM) is collected by filtration, washed with a cold
solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Ferroptosis Inhibition Assay

o Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and
allow them to adhere overnight.

¢ Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer, such as RSL3
(which inhibits glutathione peroxidase 4) or erastin (which inhibits the cystine/glutamate
antiporter system Xc-).
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o Co-treatment with CUATSM: Simultaneously treat the cells with a range of concentrations of
CuATSM.

o Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours), assess cell
viability using a standard assay such as the MTT or CellTiter-Glo assay.

o Data Analysis: Calculate the EC50 value for CUATSM's protective effect against ferroptosis.
Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

o Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.

e Assay Medium: On the day of the assay, replace the culture medium with a specialized
Seahorse XF assay medium.

o Baseline Measurement: Measure the basal OCR of the cells.
e Sequential Injections of Mitochondrial Stressors:
o Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

o FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that
collapses the mitochondrial membrane potential and allows for the measurement of
maximal respiration.

o Rotenone and Antimycin A: Inhibitors of Complex | and Complex Il of the electron
transport chain, respectively, which shut down mitochondrial respiration and allow for the
measurement of non-mitochondrial oxygen consumption.

o Data Analysis: The Seahorse software calculates key parameters of mitochondrial function,
including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory
capacity.

Visualizations

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1609474?utm_src=pdf-body
https://www.benchchem.com/product/b1609474?utm_src=pdf-body
https://www.benchchem.com/product/b1609474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

ATSM Discovery

Drug Discov:

Target Identification

o
<

A

ad

1.

Lead Discovery

ISAR studies

<

Lead Optimization

Al

{ADME/Tox

reclinical Studies

<

1l.

ry & Preclinical Development

HTS, Fragment-based screening

<

ND Submission

1.

Clini
|n|(‘:?

Phase 1

<

15

Phase 2

Phase 3

Regulatory Approval

Y

Market Launch

Development

iSafety & Dosage

[Efficacy & Side Effects

Large-scale Efficacy

Click to download full resolution via product page

Caption: A generalized workflow of the drug discovery and development process.
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Caption: The role of CUATSM in the ferroptosis signaling pathway.
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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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